molecular formula C18H22N8 B2599908 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine CAS No. 2198365-44-3

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2599908
CAS No.: 2198365-44-3
M. Wt: 350.43
InChI Key: CEQGUMSAEZDLBJ-UHFFFAOYSA-N
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Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazolo-pyridazine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyridazine ring.

    Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Pyrimidine Moiety: The final step involves the coupling of the pyrimidine moiety to the existing structure using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-8-17(20-11-19-12)24(2)14-9-25(10-14)16-7-6-15-21-22-18(26(15)23-16)13-4-3-5-13/h6-8,11,13-14H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQGUMSAEZDLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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